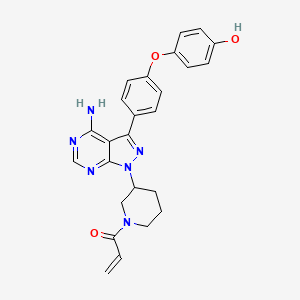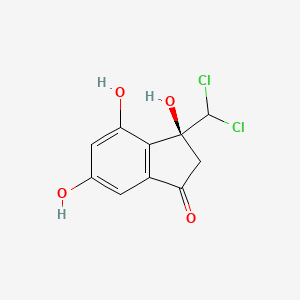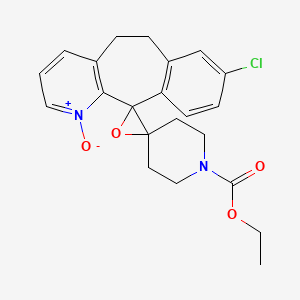
Loratadine Epoxide N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loratadine Epoxide N-Oxide is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is formed through the oxidation of Loratadine, resulting in the addition of an epoxide and an N-oxide group. These modifications can significantly alter the chemical and biological properties of the original molecule, making this compound an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Loratadine Epoxide N-Oxide can be synthesized through the oxidation of Loratadine. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction is typically carried out at elevated temperatures, around 70°C, for up to 90 minutes . The reaction conditions must be carefully controlled to ensure the formation of both the epoxide and N-oxide groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Loratadine Epoxide N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The compound can be reduced back to Loratadine or other intermediates.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Loratadine or partially reduced intermediates.
Substitution: Ring-opened products with various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Loratadine Epoxide N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and epoxide chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent or as a metabolite of Loratadine with unique properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Loratadine Epoxide N-Oxide is not fully understood, but it is believed to involve interactions with histamine H1 receptors, similar to Loratadine. The addition of the epoxide and N-oxide groups may alter its binding affinity and selectivity, potentially leading to different pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Loratadine: The parent compound, a second-generation antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with a similar mechanism of action
Uniqueness
Loratadine Epoxide N-Oxide is unique due to the presence of both an epoxide and an N-oxide group, which can significantly alter its chemical and biological properties compared to its parent compound and other similar antihistamines.
Propiedades
Fórmula molecular |
C22H23ClN2O4 |
|---|---|
Peso molecular |
414.9 g/mol |
InChI |
InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
Clave InChI |
ZPCHCJCBRZXZHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)
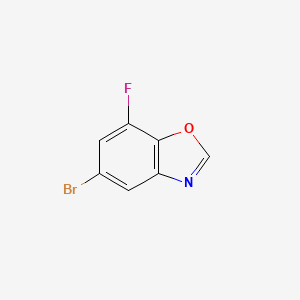

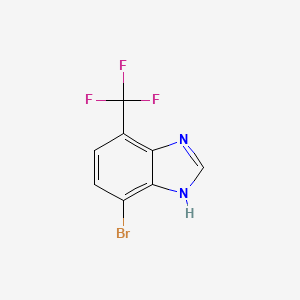
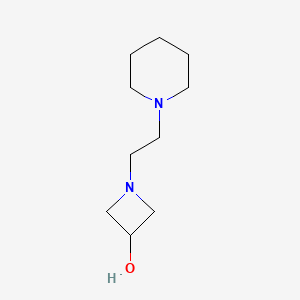
![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
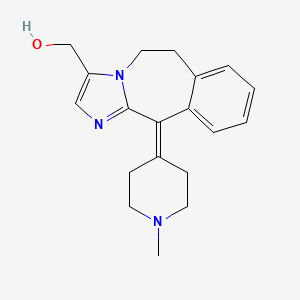
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
